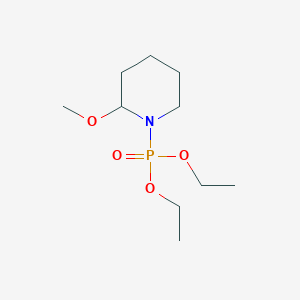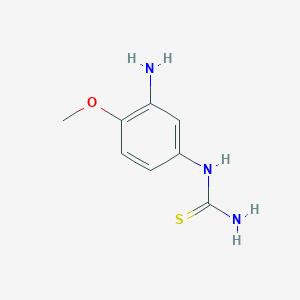![molecular formula C23H15NO3 B14357703 5-Phenyl-4-[(E)-phenyl(phenylimino)methyl]furan-2,3-dione CAS No. 90140-27-5](/img/structure/B14357703.png)
5-Phenyl-4-[(E)-phenyl(phenylimino)methyl]furan-2,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Phenyl-4-[(E)-phenyl(phenylimino)methyl]furan-2,3-dione is an organic compound characterized by its unique structure, which includes a furan ring substituted with phenyl groups and an imino group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Phenyl-4-[(E)-phenyl(phenylimino)methyl]furan-2,3-dione typically involves the condensation of furan-2,3-dione with aniline derivatives under specific conditions. One common method includes the use of a base catalyst to facilitate the condensation reaction, resulting in the formation of the imino group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography.
化学反応の分析
Types of Reactions
5-Phenyl-4-[(E)-phenyl(phenylimino)methyl]furan-2,3-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the imino group to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens (e.g., bromine) and catalysts (e.g., iron) are employed.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
5-Phenyl-4-[(E)-phenyl(phenylimino)methyl]furan-2,3-dione has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
作用機序
The mechanism of action of 5-Phenyl-4-[(E)-phenyl(phenylimino)methyl]furan-2,3-dione involves its interaction with specific molecular targets. The imino group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the phenyl rings can participate in π-π interactions, further modulating the compound’s effects.
類似化合物との比較
Similar Compounds
- 5-Phenyl-4-[(E)-phenyl(phenylimino)methyl]furan-2-one
- 5-Phenyl-4-[(E)-phenyl(phenylimino)methyl]thiophene-2,3-dione
Uniqueness
5-Phenyl-4-[(E)-phenyl(phenylimino)methyl]furan-2,3-dione is unique due to its specific substitution pattern and the presence of both phenyl and imino groups. This combination imparts distinct chemical and physical properties, making it valuable for various applications.
特性
CAS番号 |
90140-27-5 |
|---|---|
分子式 |
C23H15NO3 |
分子量 |
353.4 g/mol |
IUPAC名 |
4-(C,N-diphenylcarbonimidoyl)-5-phenylfuran-2,3-dione |
InChI |
InChI=1S/C23H15NO3/c25-21-19(22(27-23(21)26)17-12-6-2-7-13-17)20(16-10-4-1-5-11-16)24-18-14-8-3-9-15-18/h1-15H |
InChIキー |
XFXHKXFLBQSLSY-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=C(C(=O)C(=O)O2)C(=NC3=CC=CC=C3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


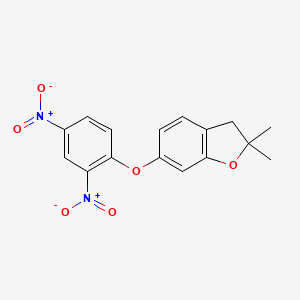


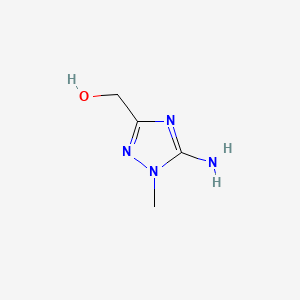
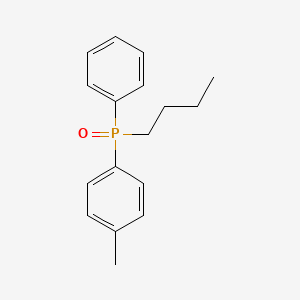


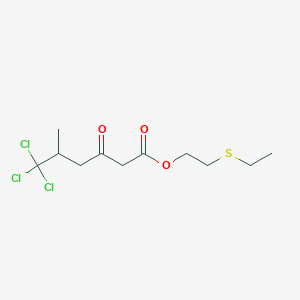
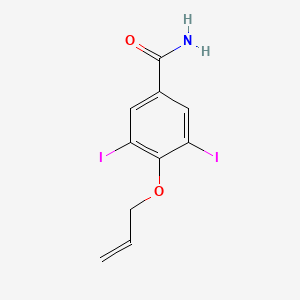
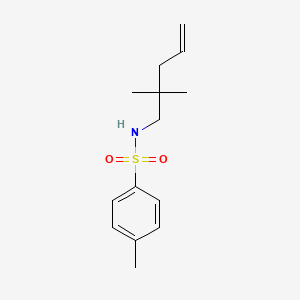
![4-(Heptyloxy)-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B14357672.png)

